molecular formula C15H9NO3S B3017153 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile CAS No. 844850-99-3

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile

Cat. No. B3017153
CAS RN: 844850-99-3
M. Wt: 283.3
InChI Key: KSOCCUAPBXIMMH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile is a complex organic molecule that features a benzofuran backbone with a thiophene moiety and an acetonitrile group. This structure suggests potential for interesting chemical properties and reactivity due to the presence of multiple heterocycles and the electron-withdrawing nitrile group.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles involves the reaction of trimethylsilyl cyanide with o-quinone methides, which are generated in situ from 2-(1-tosylalkyl)phenols under basic conditions . This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials to include a thiophene and benzofuran moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of (5-chloro-1,3-benzoxazol-2-ylthio)acetonitrile was elucidated using IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . These techniques could similarly be employed to determine the molecular structure of 2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile, ensuring the correct formation of the compound and providing insight into its electronic structure.

Chemical Reactions Analysis

The reactivity of acetonitrile derivatives has been studied, with various reactions leading to different products. For instance, the reaction of 2-benzothiazolinones with chloroacetonitrile under basic conditions has been shown to yield acetonitrile derivatives . The presence of the nitrile group in the target compound suggests that it may undergo similar reactions, such as nucleophilic addition or substitution, which could be used to further functionalize the molecule or to create new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its heterocyclic components and the nitrile group. The benzofuran and thiophene rings could contribute to the compound's aromaticity and electronic properties, while the nitrile group could affect its polarity and reactivity. The compound's solubility, melting point, and stability could be inferred from similar compounds, such as those described in the provided papers, but specific experiments would be required to determine these properties accurately for the compound .

Scientific Research Applications

1. Oxidative Cyclizations and Synthesis of Heterocycles:

  • The compound has been used in oxidative cyclizations involving 3-oxopropanenitriles, mediated by manganese(III) acetate, for the synthesis of dihydrofuran carbonitriles containing heterocycles. These reactions show good yields, especially with thiophenyl substituted alkenes (Yılmaz, Uzunalioğlu, & Pekel, 2005).

2. Synthesis of Benzofuranones:

  • It's involved in the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which can be conveniently transformed into benzofuranones. This process highlights the compound's utility in creating structurally diverse and potentially biologically active molecules (Wu, Gao, Chen, & Zhou, 2014).

3. Gold(I)-Catalyzed Transformations:

  • In a study involving gold(I) catalysis, the compound plays a role in cycloisomerization processes, leading to the formation of 3-iodo-2-acyl benzofurans. This method demonstrates an innovative approach to benzofuran synthesis with diverse substitution patterns (Fernández-Canelas, Rubio, & González, 2019).

4. Synthesis of Thiophene Derivatives:

  • The compound is used in the reactivity studies of thiazole and thiadiazol acetonitriles, leading to the formation of thiophene derivatives. These reactions involve various electrophilic reagents, showcasing the compound's versatility in synthesizing thiophene-based molecules (Elnagdi, Selim, El Latif, & Samia, 2002).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the activities observed in related compounds . Further studies could also focus on optimizing its synthesis and exploring its potential applications in various fields.

properties

IUPAC Name

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO3S/c16-5-6-18-10-3-4-12-13(8-10)19-14(15(12)17)9-11-2-1-7-20-11/h1-4,7-9H,6H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOCCUAPBXIMMH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.